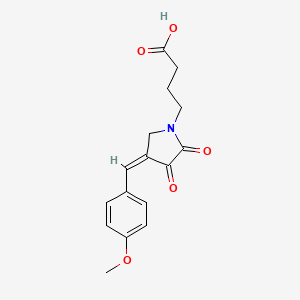
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxybenzylidene group attached to a dioxopyrrolidinyl moiety, which is further connected to a butanoic acid chain. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with a suitable amine to form the methoxybenzylidene intermediate. This intermediate is then reacted with a dioxopyrrolidinyl derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product from any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring in the methoxybenzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxybenzylidene group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can form hydrogen bonds and π-π interactions with proteins, while the dioxopyrrolidinyl moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzylidene-4-butylaniline: A liquid crystalline compound with similar structural features but different applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a methoxybenzylidene group but different core structure and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C16H17NO5 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-22-13-6-4-11(5-7-13)9-12-10-17(16(21)15(12)20)8-2-3-14(18)19/h4-7,9H,2-3,8,10H2,1H3,(H,18,19)/b12-9- |
InChI-Schlüssel |
OINKBONQZUNQFI-XFXZXTDPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/CN(C(=O)C2=O)CCCC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


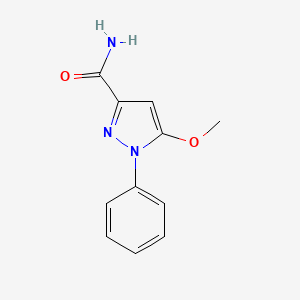
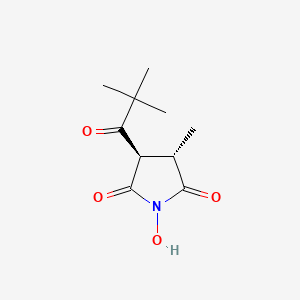
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
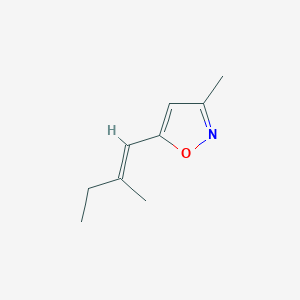
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
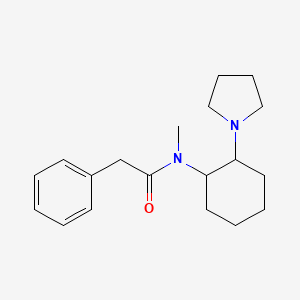
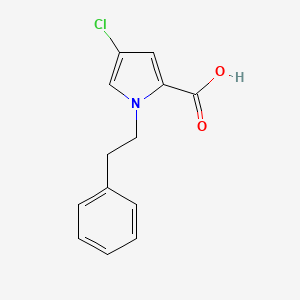
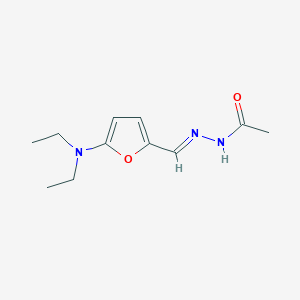
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
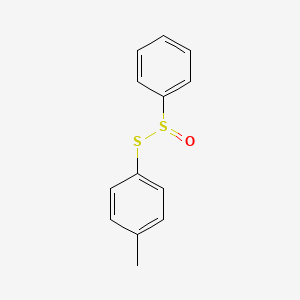
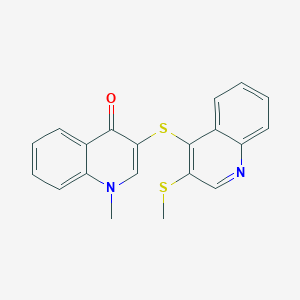
methyl butanoate](/img/structure/B12883359.png)
